molecular formula C10H16N5O14P3 B129519 Guanosine-5'-triphosphate CAS No. 154765-83-0

Guanosine-5'-triphosphate

Cat. No. B129519
M. Wt: 523.18 g/mol
InChI Key: XKMLYUALXHKNFT-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Guanosine-5'-triphosphate (GTP) is a nucleoside triphosphate that plays a crucial role in cellular energy metabolism. It is involved in a variety of cellular processes, including protein synthesis, signal transduction, and cell division. GTP is synthesized from guanosine diphosphate (GDP) in a process that requires energy input.

Scientific Research Applications

AGE Formation and GTP Glycation

GTP is susceptible to nonenzymatic glycation, forming advanced glycation endproducts (AGEs) in the presence of sugars like DL-glyceraldehyde. This modification affects GTP's role in cellular functions and demonstrates the molecule's potential vulnerability in diabetic conditions where sugar levels are elevated (Li, Dutta, Cohenford, & Dain, 2007).

Biosynthetic Pathways and Production Enhancement

GTP serves as a key substrate for the biosynthesis of GDP-l-fucose, a sugar critical for various biological functions. Enhancing the biosynthetic pathway for guanosine nucleotides in Escherichia coli led to significant improvements in GDP-l-fucose production, showcasing the potential of metabolic engineering in biotechnology (Lee, Shin, Kim, Han, & Seo, 2012).

Electrochemical and Optical Sensing

The electrooxidation of GTP has been studied for potential applications in analytical chemistry, offering insights into the molecule's behavior under varying conditions and suggesting avenues for developing sensitive detection methods for nucleotides (Goyal & Tyagi, 2005). Furthermore, label-free fluorescent probes based on DNAzyme and fluorescent dinuclear Zn(II)-Dipicolylamine complex have been developed for GTP detection, illustrating the molecule's importance in diagnostic and research tools (Hu, Jiang, Shao, Shi, & Meng, 2020).

Hemoglobin Structure Modulation

Research has shown that GTP can affect the structure of hemoglobin, indicating its potential role in influencing hemoglobin function and stability. This effect on hemoglobin's secondary and tertiary structure might have implications for understanding diseases related to hemoglobin dysfunction (Rezaei-Zarchi et al., 2012).

Nucleotide Analogues Synthesis and Application

Synthesizing GTP analogues, such as GTPγNH2 and GTPγF, has enabled researchers to stabilize protein-nucleotide complexes and investigate biochemical pathways, offering tools for structural, kinetic, and cellular studies. These analogues provide a basis for exploring GTP's role in various biological processes and developing novel therapeutic strategies (Stumber et al., 2002).

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N5O14P3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMLYUALXHKNFT-UUOKFMHZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N5O14P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30235328
Record name Guanosine triphosphate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Guanosine triphosphate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001273
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Guanosine-5'-triphosphate

CAS RN

86-01-1, 36051-31-7, 56001-37-7
Record name GTP
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Record name Guanosine triphosphate
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Record name Guanosine-5'-Triphosphate
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Record name Guanosine triphosphate
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Record name Guanosine 5'-(tetrahydrogen triphosphate)
Source European Chemicals Agency (ECHA)
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Record name Guanosine 5'-(tetrahydrogen triphosphate), trisodium salt
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Record name Guanosine 5'-(disodium dihydrogen triphosphate)
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Record name GUANOSINE TRIPHOSPHATE
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Record name Guanosine triphosphate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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